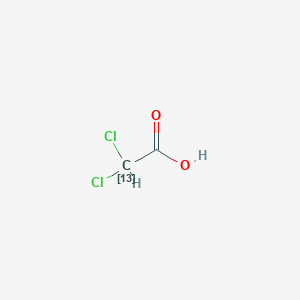
1-(3-Fluoro-benzoylamino)-cycloheptanecarboxylic acid
Vue d'ensemble
Description
The compound “1-(3-Fluoro-benzoylamino)-cycloheptanecarboxylic acid” is a complex organic molecule. It contains a cycloheptane ring (a seven-membered carbon ring), a carboxylic acid group (-COOH), and a benzoylamino group that is substituted with a fluorine atom .
Synthesis Analysis
While specific synthesis methods for this exact compound are not available, similar compounds are often synthesized through various organic chemistry reactions, such as nucleophilic substitution, amide coupling, or cycloaddition .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a visual representation, it’s challenging to provide a detailed analysis .
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The carboxylic acid group is typically reactive and can undergo reactions such as esterification or amide formation. The benzoyl group might also participate in various organic reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- The synthesis and structure-activity relationships of analogues of benzoylamino benzoic acid compounds have been explored for their potential as inhibitors of adenovirus replication. Certain modifications, such as the presence of carboxylic acid and specific substituent patterns, were found to enhance potency with low cell toxicity (Öberg et al., 2012).
Fluorescent Probes for Biological Applications
- Fluorescent probes based on modifications of the benzoylamino framework have been used to study the unfolding of human serum albumin, indicating their utility in understanding protein dynamics and interactions (Green & Abelt, 2015).
PET Tracer Development
- The development of positron emission tomography (PET) tracers, such as fluorine-18 labeled amino acids, showcases the application of fluorine chemistry in enhancing imaging techniques for tumor delineation, highlighting the importance of synthetic modifications for diagnostic advancements (Shoup & Goodman, 1999).
Advanced Fluorine Chemistry
- Studies on the synthesis of fluorinated derivatives of compounds illustrate the role of specific fluorinated groups in medicinal chemistry, potentially leading to the development of new pharmaceuticals with enhanced efficacy and selectivity (Lang et al., 1999).
Enzymatic Reduction and Metabolic Pathways
- Research into the enzymatic reduction of benzoyl-CoA, a central intermediate in anaerobic aromatic metabolism, reveals intricate biochemical pathways, demonstrating the complexity of biological transformations and the potential for novel metabolic engineering approaches (Koch et al., 1993).
Mécanisme D'action
Target of Action
It is known that benzoyl glycine, a similar compound, is an amide that contains a molecule of an organic acid linked to a molecule of an amine . This suggests that the compound could potentially interact with proteins or enzymes that recognize or metabolize amides.
Mode of Action
The –OH part comes from the –COOH group, while the –H from the –NH2 group .
Biochemical Pathways
It is known that imidazole, a similar compound, is involved in a broad range of chemical and biological properties and is an important synthon in the development of new drugs . Therefore, it is possible that 1-(3-Fluoro-benzoylamino)-cycloheptanecarboxylic acid might affect similar biochemical pathways.
Pharmacokinetics
It is known that imidazole, a similar compound, is highly soluble in water and other polar solvents , which could potentially influence the bioavailability of 1-(3-Fluoro-benzoylamino)-cycloheptanecarboxylic acid.
Result of Action
Based on its structural similarity to benzoyl glycine, it can be inferred that the compound might have potential antibacterial effects .
Action Environment
It is known that the solubility of similar compounds, such as imidazole, in water and other polar solvents could potentially be influenced by environmental factors such as ph and temperature .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(3-fluorobenzoyl)amino]cycloheptane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO3/c16-12-7-5-6-11(10-12)13(18)17-15(14(19)20)8-3-1-2-4-9-15/h5-7,10H,1-4,8-9H2,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOXXKKBLPKXAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C(=O)O)NC(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587563 | |
| Record name | 1-(3-Fluorobenzamido)cycloheptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
912771-18-7 | |
| Record name | 1-[(3-Fluorobenzoyl)amino]cycloheptanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912771-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Fluorobenzamido)cycloheptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene](/img/no-structure.png)
